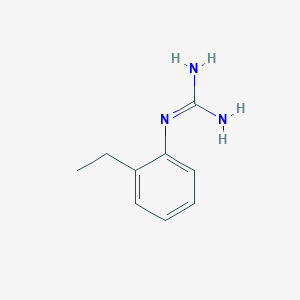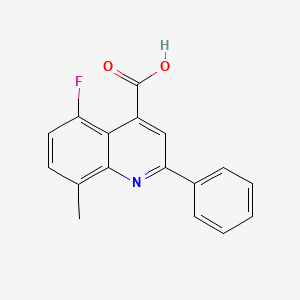
5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid. This intermediate can then be further modified to introduce the desired substituents .
Industrial Production Methods
Industrial production of fluorinated quinolines often employs microwave irradiation techniques, which offer advantages such as shorter reaction times and higher yields. For example, microwave-assisted synthesis can achieve reaction times of 110–210 seconds with yields of 91–96% .
化学反応の分析
Types of Reactions
5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid can undergo various chemical reactions, including:
Electrophilic Substitution: This reaction is not highly selective and can produce a mixture of products such as 5-fluoroquinoline, 6-fluoroquinoline, and 8-fluoroquinoline.
Nucleophilic Substitution: This reaction involves the displacement of fluorine atoms and can be used to introduce different substituents onto the quinoline ring.
Cross-Coupling Reactions: These reactions are useful for forming carbon-carbon bonds and can be employed to synthesize more complex quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated quinolines, organometallic compounds, and various catalysts. Reaction conditions often involve the use of solvents such as ethanol or dimethylformamide and may require heating or microwave irradiation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted quinolines, while cross-coupling reactions can produce more complex quinoline derivatives .
科学的研究の応用
5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent.
Biological Research: The compound has been used in studies involving DNA fragmentation and apoptosis, providing insights into its potential mechanisms of action.
Industrial Applications: Fluorinated quinolines are also used in the development of liquid crystals and cyanine dyes, which have applications in display technologies and imaging.
作用機序
The mechanism of action of 5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid involves its interaction with molecular targets such as topoisomerase IIα. Docking studies have shown that the compound can inhibit the ATPase domain of topoisomerase IIα, leading to the inhibition of the enzyme and induction of apoptosis in cancer cells . This mechanism highlights its potential as a novel anticancer agent.
類似化合物との比較
Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Uniqueness
5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both fluorine and methyl groups enhances its stability and biological activity compared to other fluorinated quinolines .
特性
分子式 |
C17H12FNO2 |
|---|---|
分子量 |
281.28 g/mol |
IUPAC名 |
5-fluoro-8-methyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12FNO2/c1-10-7-8-13(18)15-12(17(20)21)9-14(19-16(10)15)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
InChIキー |
SLDLXVKRJLQJIY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)F)C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


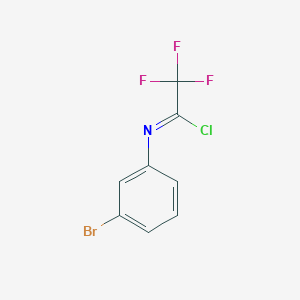
![Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13697581.png)
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13697583.png)
![N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine](/img/structure/B13697596.png)
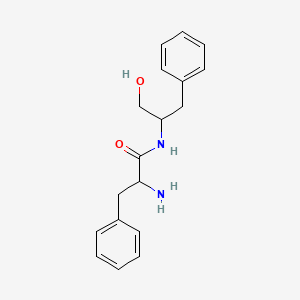

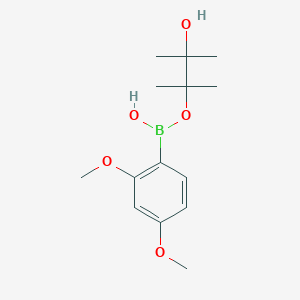
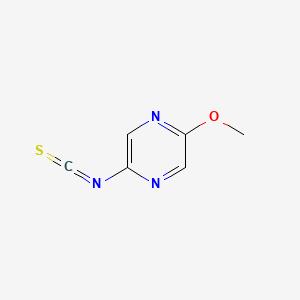

![3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide](/img/structure/B13697644.png)
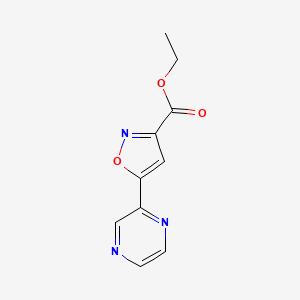

![6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13697666.png)
